Methyl 2,5-dihydroxycinnamate
Overview
Description
Synthesis Analysis
Methyl 2,5-dihydroxycinnamate has been synthesized as a stable analogue of erbstatin, exhibiting increased stability in biological environments compared to its parent compound. This enhanced stability makes it a focal point for studying tyrosine kinase inhibition and other biological activities. The synthesis process involves specific chemical reactions tailored to preserve the dihydroxycinnamate moiety while ensuring the compound's stability and reactivity for further studies (Umezawa et al., 1990).
Molecular Structure Analysis
The molecular structure of methyl 2,5-dihydroxycinnamate has been extensively studied through various spectroscopic techniques, including high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations. These studies have provided insights into the electronic structure and spectroscopic properties of the compound, revealing its potential for complexation and interaction with other molecules (de Groot et al., 2008).
Chemical Reactions and Properties
Methyl 2,5-dihydroxycinnamate's chemical reactivity has been demonstrated in its ability to inhibit epidermal growth factor receptor-associated tyrosine kinase and the release of arachidonic acid from human platelets, indicating its significant role in modulating biochemical pathways. These reactions underline the compound's pharmacological potential and its interaction with biological molecules (Hargreaves et al., 1994).
Physical Properties Analysis
The physical properties of methyl 2,5-dihydroxycinnamate, including its phase behavior, solubility, and stability, are crucial for its application in research and potential therapeutic uses. These properties are influenced by the compound's molecular structure, particularly its hydroxycinnamate groups, which affect its interaction with solvents and biological matrices.
Chemical Properties Analysis
The chemical properties of methyl 2,5-dihydroxycinnamate, such as its acidity, reactivity towards nucleophiles, and ability to form complexes, are essential for understanding its behavior in chemical and biological systems. Studies on its enzymatic metabolism and interaction with cellular components provide insights into its biodegradability and potential bioavailability for therapeutic applications (Kern et al., 2003).
Scientific Research Applications
Inhibition of Epidermal Growth Factor-Induced DNA Synthesis : MDHC, as a stable analogue of erbstatin, effectively delays epidermal growth factor-induced DNA synthesis without impacting total DNA synthesis. This property makes it a potential therapeutic agent in certain medical conditions (Umezawa et al., 1990).
Role in Platelet Regulation : Research shows that MDHC, along with genistein, can block the release of arachidonic acid from human platelets stimulated by thrombin or collagen. This suggests a role for tyrosine kinase activity in the regulation of platelets (Hargreaves et al., 1994).
Inhibition of Calcium Entry in Human Platelets : MDHC is effective in inhibiting ADP- and thapsigargin-evoked calcium entry and protein-tyrosine phosphorylation in human platelets, indicating its role in controlling calcium entry (Sargeant et al., 1993).
Inhibition of G2/M Transition in Human Lymphoid Cells : MDHC inhibits the G2/M transition in human lymphoid cells, impacting cells even without an EGF receptor and targeting pathways that promote cell cycle progression (Koch et al., 1996).
Potential in Cancer Treatment : Stable erbstatin analogues, including MDHC, show inhibitory activity against tyrosine kinase and src oncogene functions, suggesting benefits in cancer treatment (Hori et al., 1992).
Effects on Vascular Smooth Muscle Cells : MDHC, as a tyrosine kinase inhibitor, inhibits multiple steps of the cell cycle in vascular smooth muscle cells, affecting cell growth and proliferation (Shimokado et al., 1995).
Safety And Hazards
Future Directions
Further investigations are warranted to explore the full spectrum of biological activities, potential therapeutic applications, and pharmacological mechanisms associated with Methyl 2,5-dihydroxycinnamate . Additionally, studies on its stability, metabolism, and toxicity profiles are essential for its future development .
properties
IUPAC Name |
methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNSTFWSKOWMA-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dihydroxycinnamate | |
CAS RN |
63177-57-1 | |
Record name | Methyl 2,5-dihydroxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,5-dihydroxycinnamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16769 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,5-Dihydroxycinnamic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.